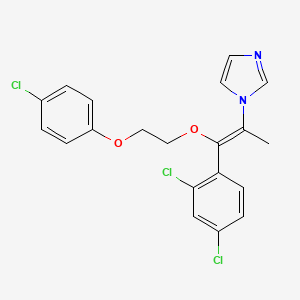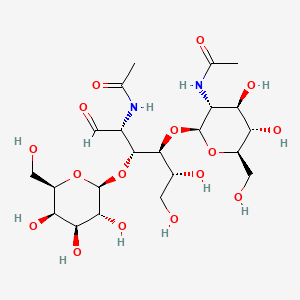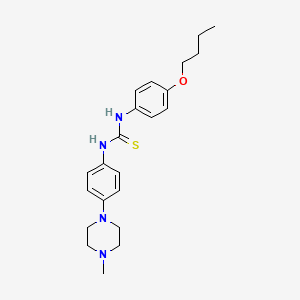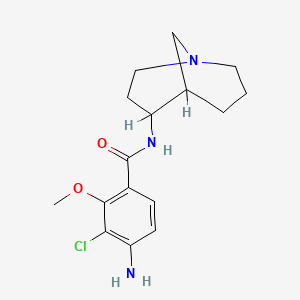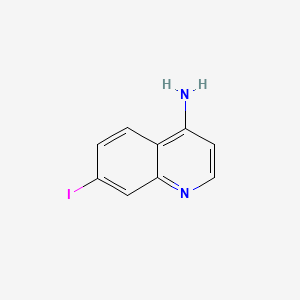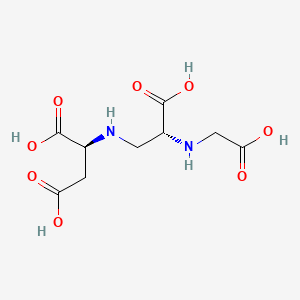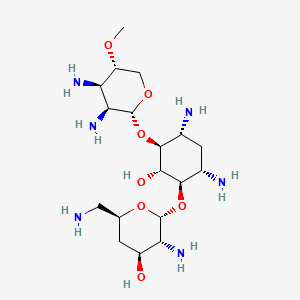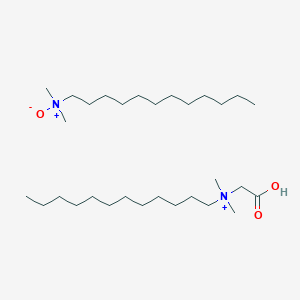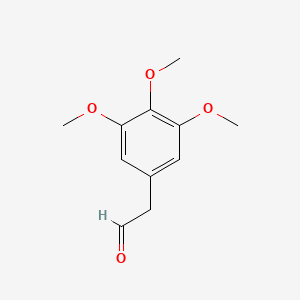
2-(3,4,5-triméthoxyphényl)acétaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
- Oxidation by Mouse Hepatic Microsomes: It was found that 3,4,5-Trimethoxyphenylacetaldehyde is oxidized to 3,4,5-trimethoxyphenylacetic acid by mouse hepatic microsomes, a process dependent on NADPH and inhibited by various substances, demonstrating a significant metabolic pathway in mice (Watanabe et al., 1995).
Molecular Structure Analysis
- FT-IR, NBO, HOMO, and LUMO Analysis: The molecular structure of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was analyzed using various spectroscopic methods, providing insight into the structural characteristics of compounds related to 3,4,5-Trimethoxyphenylacetaldehyde (Mary et al., 2015).
Chemical Reactions and Properties
- Regioselective Reductive Alkylation: A study demonstrated the regioselective replacement of the 4-methoxy group of 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under specific conditions, highlighting a pathway for the synthesis of related compounds (Azzena et al., 1990).
Physical Properties Analysis
- Unfortunately, specific studies focusing solely on the physical properties of 3,4,5-Trimethoxyphenylacetaldehyde were not found in this search.
Chemical Properties Analysis
- Improvement of Synthesis Process: A study aimed at improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a related compound, provides indirect insights into the chemical properties of 3,4,5-Trimethoxyphenylacetaldehyde (Qi Yuejin, 2010).
Applications De Recherche Scientifique
Pharmacophore en chimie médicinale
Le groupe triméthoxyphényle (TMP), qui fait partie du composé, sert de pharmacophore dans de nombreux agents puissants présentant des effets de bioactivité divers . Ce fragment est présent de manière proéminente dans les structures moléculaires de diverses études de recherche, démontrant une multi-activité remarquable ou un ciblage spécifique .
Effets anticancéreux
Les composés contenant le groupe TMP ont présenté des effets anticancéreux notables en inhibant efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la réductase thioredoxine (TrxR), la déméthylase 1 spécifique de la lysine de l'histone (HLSD1), la kinase activin-like récepteur 2 (ALK2), la glycoprotéine P (P-gp) et le récepteur du facteur de croissance dérivé des plaquettes β .
Propriétés antimicrobiennes
Certains composés contenant le TMP ont montré des propriétés antifongiques et antibactériennes prometteuses, y compris des activités contre Helicobacter pylori et Mycobacterium tuberculosis .
Activité antivirale
Il existe des rapports sur l'activité antivirale des composés à base de TMP, qui présentent un potentiel contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe .
Agents antiparasitaires
Les composés contenant le pharmacophore TMP ont également démontré une efficacité significative contre Leishmania, le paludisme et Trypanosoma, indiquant leur potentiel en tant qu'agents antiparasitaires .
Applications neurologiques
Ces composés ont été associés à des propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et anti-migraineuses, élargissant ainsi leur portée thérapeutique .
Synthèse de nouveaux dérivés
Une série de nouveaux dérivés de 3,4,5-triméthoxycinnamamide-reliés à 1,2,3-triazole ont été préparés par la réaction de clic de (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-triméthoxyphényl) acrylamide avec différents azotures d'aryle . Ces composés synthétisés ont montré une activité proéminente contre les deux lignées cellulaires cancéreuses .
Activité antifongique
Une série de nouveaux dérivés de 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole et 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole ont été synthétisés et évalués pour leur activité antifongique .
Mécanisme D'action
Mode of Action
It is known that this compound belongs to the class of organic compounds known as phenylacetaldehydes . These compounds typically interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Pharmacokinetics
It is known that this compound is soluble in organic solvents such as ether and alcohol, but insoluble in water .
Result of Action
Compounds containing the tmp group have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis .
Action Environment
The efficacy and stability of 2-(3,4,5-trimethoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemicals .
Orientations Futures
Research on TMPA and related compounds is ongoing. For instance, mescaline, from which TMPA is a metabolite, is being studied for its therapeutic potential . The interest in these compounds is driven by their unique psychoactive properties and the fact that most intoxications appear to be mild and unlikely to produce life-threatening symptoms .
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZYOCOHQGFKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201263 | |
| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5320-31-0 | |
| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 3,4,5-Trimethoxyphenylacetaldehyde in the liver?
A1: Research indicates that 3,4,5-Trimethoxyphenylacetaldehyde, a key metabolite of mescaline, undergoes oxidation in the liver. Mouse liver microsomes, in the presence of NADPH and a specific P450 enzyme (P450 MUT-2 or CYP2C29), convert 3,4,5-Trimethoxyphenylacetaldehyde to 3,4,5-trimethoxyphenylacetic acid []. This reaction incorporates molecular oxygen into the final carboxylic acid product, confirming its nature as an oxygenation process [].
Q2: Are there efficient synthetic routes to produce 3,4,5-Trimethoxyphenylacetaldehyde?
A2: Yes, researchers have developed a mild and effective method for synthesizing 2-alkoxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde, a class of compounds to which 3,4,5-Trimethoxyphenylacetaldehyde belongs. This procedure involves the oxidative cleavage of alkene-3-ols using a specific reagent combination: OsO4/Et3N/KIO4/dibenzo-18-crown-6-ether in a benzene/water solvent system [].
Q3: Does 3,4,5-Trimethoxyphenylacetaldehyde exhibit similar pharmacological activity to its parent compound, mescaline?
A3: Studies in mice suggest that 3,4,5-Trimethoxyphenylacetaldehyde, along with other deaminated metabolites of mescaline, display significantly reduced or absent cataleptogenic effects and pentobarbital-induced sleep prolongation compared to mescaline itself []. This implies a potential difference in pharmacological activity between mescaline and its metabolites, including 3,4,5-Trimethoxyphenylacetaldehyde.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)


